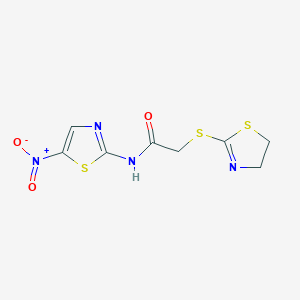

![molecular formula C26H20FNO4S2 B11678505 4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11678505.png)

4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(E)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-ethoxyphenyl 4-Fluorbenzoat umfasst typischerweise mehrere Schritte:

Bildung des Thiazolidinon-Kerns: Dies kann durch Reaktion eines geeigneten Thioamids mit einem α-Halogenketon unter basischen Bedingungen erreicht werden.

Benzylierung: Der Thiazolidinon-Zwischenstoff wird dann mit Benzyl bromid in Gegenwart einer Base wie Kaliumcarbonat benzyliert.

Kondensationsreaktion: Das benzylierte Thiazolidinon wird dann einer Kondensationsreaktion mit 2-Ethoxybenzaldehyd unterzogen, um das gewünschte Produkt zu bilden.

Veresterung: Schließlich wird die Verbindung mit 4-Fluorbenzoesäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) verestert.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und umweltfreundlichen chemischen Prinzipien umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiazolidinon-Kern, eingehen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb des Moleküls angreifen.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Oxidierte Derivate des Thiazolidinon-Kerns.

Reduktion: Reduzierte Formen der Carbonylgruppen, die möglicherweise zu Alkoholen führen.

Substitution: Halogenierte Derivate der aromatischen Ringe.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann aufgrund ihrer einzigartigen Struktur als Ligand in katalytischen Reaktionen eingesetzt werden.

Materialwissenschaften: Sie kann in Polymere eingearbeitet werden, um ihre Eigenschaften zu verbessern.

Biologie

Enzyminhibition: Die Verbindung kann aufgrund ihrer strukturellen Merkmale als Inhibitor für bestimmte Enzyme wirken.

Antibakterielle Aktivität: Vorläufige Studien deuten auf eine mögliche antibakterielle Wirkung hin.

Medizin

Arzneimittelentwicklung: Die Struktur der Verbindung macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.

Industrie

Beschichtungen: Sie kann bei der Entwicklung fortschrittlicher Beschichtungen mit spezifischen Eigenschaften wie Hydrophobie oder antimikrobieller Aktivität eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 4-[(E)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-ethoxyphenyl 4-Fluorbenzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiazolidinon-Kern kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren bilden, während die Benzyl- und Fluorbenzoatgruppen die Bindungsaffinität und -spezifität erhöhen können.

Wirkmechanismus

The mechanism of action of 4-{[(5E)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The benzyl and fluorobenzoate groups may enhance binding affinity and specificity, leading to more effective inhibition of target pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-[(E)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-methoxyphenyl 4-Fluorbenzoat

- 4-[(E)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)methyl]-2-ethoxyphenyl 4-Chlorbenzoat

Einzigartigkeit

- Strukturelle Merkmale : Das Vorhandensein sowohl der Ethoxygruppe als auch des Fluorbenzoatesters im selben Molekül ist einzigartig.

- Reaktivität : Die Kombination von funktionellen Gruppen sorgt für ein einzigartiges Reaktivitätsprofil, das sie für bestimmte Anwendungen in der Katalyse und Arzneimittelentwicklung geeignet macht.

Eigenschaften

Molekularformel |

C26H20FNO4S2 |

|---|---|

Molekulargewicht |

493.6 g/mol |

IUPAC-Name |

[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl] 4-fluorobenzoate |

InChI |

InChI=1S/C26H20FNO4S2/c1-2-31-22-14-18(8-13-21(22)32-25(30)19-9-11-20(27)12-10-19)15-23-24(29)28(26(33)34-23)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/b23-15+ |

InChI-Schlüssel |

BQFVBCWUPWUXJD-HZHRSRAPSA-N |

Isomerische SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678430.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11678444.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678461.png)

![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11678464.png)

![N-{5-[(2,4-dibromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11678476.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11678477.png)

![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11678486.png)

![4-{[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzamide](/img/structure/B11678493.png)

![5-(4-ethoxyphenyl)-7-methyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678494.png)

![4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11678504.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678509.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11678513.png)

![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678518.png)